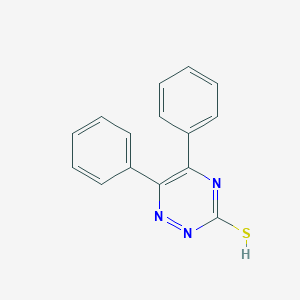

5,6-diphenyl-1,2,4-triazine-3-thiol

Description

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound featuring a triazine core substituted with phenyl groups at positions 5 and 6 and a thiol (-SH) group at position 2. Its synthesis typically involves the condensation of benzil (or biacetyl) with thiosemicarbazide under reflux in acetic acid and water, yielding the triazine-thiol scaffold . This compound serves as a versatile precursor for synthesizing derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Notably, its derivatives have demonstrated dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, with reduced cardiotoxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

5,6-diphenyl-1,2,4-triazine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESHFZNRQCTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzil-Thiosemicarbazide Condensation

The most widely reported method involves the cyclocondensation of benzil (1,2-diphenylethanedione) with thiosemicarbazide under basic conditions.

Procedure :

-

Benzil synthesis : 2-Hydroxy-1,2-diphenylethanone is oxidized using CuSO₄ in a pyridine/water (2:1) mixture at 80°C for 4 hours, yielding benzil (75% yield).

-

Cyclization : Benzil reacts with thiosemicarbazide in ethanolic potassium carbonate (K₂CO₃) under reflux (80°C) for 5 hours. The product precipitates upon cooling and is recrystallized from water/ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | K₂CO₃ |

| Temperature | 80°C (reflux) |

| Time | 5 hours |

| Yield | 80% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the carbonyl carbon of benzil, followed by cyclodehydration to form the triazine ring.

Chalcone Intermediate-Based Synthesis

A patent-pending method utilizes chalcone derivatives as intermediates, enabling modular functionalization.

Procedure :

-

Chalcone formation : 2-Hydroxyacetophenone reacts with substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in alkaline ethanol to form 1-(2-hydroxyphenyl)-3-(substituted aryl)-2-propen-1-one.

-

Bromoalkylation : The chalcone intermediate undergoes alkylation with 1-bromopropan-2-one in acetone, using triethylamine (Et₃N) as a base.

-

Triazine-thiol coupling : The bromoalkylated chalcone reacts with pre-synthesized DPTT in refluxing acetone, followed by column chromatography (hexane:EtOAc = 7:1) for purification.

Advantages :

-

Enables introduction of diverse substituents on the triazine ring.

-

Scalable for industrial production due to standardized intermediates.

Reaction Optimization Strategies

Solvent and Base Selection

Ethanol and acetone are preferred for their ability to dissolve both aromatic precursors and inorganic bases (K₂CO₃, Et₃N). Polar aprotic solvents like DMF are avoided due to side reactions.

Temperature and Time

Prolonged reflux (>5 hours) reduces yields by promoting oxidation of the thiol group to disulfides. Controlled heating at 80°C balances reaction rate and product stability.

Stoichiometry

A 1:1 molar ratio of benzil to thiosemicarbazide minimizes unreacted starting material. Excess thiosemicarbazide leads to byproducts like thiourea derivatives.

Characterization and Validation

Spectroscopic Analysis

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

Mass Spectrometry :

Industrial-Scale Considerations

Purification Techniques

Yield Enhancement

-

Catalytic Additives : Trace amounts of pyridine (0.5 mol%) accelerate cyclization by stabilizing intermediates.

-

Microwave Assistance : Pilot studies show 20% reduction in reaction time under microwave irradiation (100W, 80°C).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Benzil Condensation | 80% | >95% | High |

| Chalcone Coupling | 65% | 90% | Moderate |

Challenges and Mitigation

Thiol Oxidation

Exposure to air converts DPTT to disulfides. Solutions include:

Byproduct Formation

-

Thiourea Derivatives : Controlled stoichiometry and pH (pH 8–9) suppress their formation.

-

Polymerized Chalcones : Use of fresh solvents and low-temperature storage of intermediates.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups to form thioethers.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride are typically used.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Thioethers: Resulting from substitution reactions.

Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry

5,6-Diphenyl-1,2,4-triazine-3-thiol has been explored for its potential therapeutic properties:

- Anticonvulsant Activity: Research indicates that this compound exhibits anticonvulsant properties by modulating neurotransmitter systems. Its derivatives have shown promise in reducing seizure frequency in animal models.

- Anti-inflammatory Effects: The compound inhibits cyclooxygenase (COX-2) and lipoxygenase (5-LOX) enzymes involved in the inflammatory pathway. By doing so, it reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Analytical Chemistry

5,6-Diphenyl-1,2,4-triazine-3-thiol serves as a valuable reagent in analytical chemistry:

- Metal Ion Detection: It is widely used as a chromogenic reagent for the spectrophotometric determination of metal ions like iron and copper. The thiol group allows for the formation of stable complexes with these metals, facilitating their quantification.

| Application | Description |

|---|---|

| Anticonvulsant Activity | Modulates neurotransmitter systems to reduce seizures |

| Anti-inflammatory Effects | Inhibits COX-2 and 5-LOX enzymes to lower pro-inflammatory mediators |

| Metal Ion Detection | Forms stable complexes with metal ions for spectrophotometric assays |

Materials Science

In materials science, 5,6-diphenyl-1,2,4-triazine-3-thiol is utilized in the synthesis of innovative materials:

- Electronic and Optical Properties: The compound's unique electronic structure allows it to be incorporated into materials with specific optical properties. This application is significant in the development of sensors and photonic devices.

Case Study 1: Antileishmanial Properties

A recent study investigated the antileishmanial activity of novel derivatives based on 5,6-diphenyl-1,2,4-triazine-3-thiol against Leishmania donovani, the causative agent of visceral leishmaniasis. The synthesized compounds exhibited over 90% inhibition against the promastigote stage of the parasite. Notably, certain derivatives demonstrated enhanced selectivity and reduced toxicity compared to standard treatments .

Case Study 2: Spectrophotometric Analysis

In another study focused on analytical applications, 5,6-diphenyl-1,2,4-triazine-3-thiol was employed to determine trace amounts of iron in environmental samples. The method showcased high sensitivity and selectivity due to the compound's ability to form distinct colored complexes with iron ions. This application highlights its utility in environmental monitoring and quality control.

Mechanism of Action

The mechanism of action of 5,6-diphenyl-1,2,4-triazine-3-thiol in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by affecting mitochondrial membrane potential and activating apoptosis-related proteins . The compound’s thiol group plays a crucial role in its reactivity, allowing it to interact with various biomolecules and enzymes.

Comparison with Similar Compounds

5,6-Dimethyl-1,2,4-Triazine-3-Thiol

- Structural Difference : Replaces phenyl groups with methyl groups at positions 5 and 4.

- Activity : Exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli but lacks the broad-spectrum efficacy seen in diphenyl derivatives due to reduced aromatic π-stacking interactions with biological targets .

5,6-Diphenyl-1,2,4-Triazine-3-Amine

Phosphorus/Fluorinated Triazine Derivatives

- Structural Difference : Incorporates phosphorus or trifluoroacetyl groups (e.g., compounds 19–22 in Scheme 6 of ).

- Activity : Demonstrates anticancer activity against human leukemia (HL-60) cells (IC50 = 8–12 μM) but requires complex synthetic steps, limiting scalability compared to the parent triazine-thiol .

Enzyme Inhibition

Antimicrobial Activity

Physicochemical Properties

Q & A

Advanced Research Question

- Enzyme inhibition : Thiol groups may coordinate with metalloenzyme active sites (e.g., carbonic anhydrase), validated via kinetic assays and molecular docking .

- Apoptosis induction : ROS generation and mitochondrial membrane depolarization assays link triazine-thiols to caspase-3/7 activation pathways. Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cell populations .

How can structure-activity relationship (SAR) studies guide triazine-thiol derivative design?

Advanced Research Question

- Substituent effects : Electron-withdrawing groups (Cl, CF₃) at the phenyl ring enhance electrophilic reactivity, improving antitumor potency.

- Heterocyclic hybridization : Fusion with pyrazole or thiadiazine rings (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines) modulates steric bulk and solubility .

- Thiol vs. thione : Thione derivatives exhibit higher stability but reduced nucleophilicity; pro-drug strategies (e.g., S-acylation) can restore activity .

What experimental strategies assess the stability of triazine-thiol derivatives under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Incubate derivatives in buffers (pH 1–10) and monitor decomposition via HPLC. Thiols degrade rapidly in acidic conditions (<pH 3) due to protonation-induced oxidation .

- Thermal analysis : DSC/TGA identifies decomposition thresholds (>200°C for most triazines).

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates; aryl substituents with electron-donating groups (e.g., -OCH₃) improve photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.